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Compound Name: Fezagepras sodium

Cat. No.: B15608665 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The clinical development of Fezagepras sodium (PBI-4050) was discontinued.

This document summarizes publicly available information and is intended for scientific and

research purposes only.

Introduction
Fezagepras sodium, also known as Setogepram or PBI-4050, is an orally active small

molecule that was under investigation for the treatment of fibrotic diseases, including idiopathic

pulmonary fibrosis (IPF). It exhibits a novel dual mechanism of action, functioning as an agonist

for the G protein-coupled receptor 40 (GPR40) and as an antagonist or inverse agonist for

GPR84.[1] This unique pharmacological profile confers upon it anti-fibrotic, anti-inflammatory,

and anti-proliferative properties. Despite promising preclinical and early clinical findings, its

development was halted due to unfavorable pharmacokinetic properties observed at higher

doses. This guide provides a comprehensive overview of the available pharmacokinetic and

pharmacodynamic data for Fezagepras sodium.

Pharmacokinetics
Detailed quantitative pharmacokinetic data for Fezagepras sodium in preclinical species and

humans are not extensively available in the public domain. The information presented here is a

synthesis of qualitative descriptions from clinical trial reports and preclinical studies.
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Preclinical Pharmacokinetics
Systematic preclinical pharmacokinetic studies in species such as rats and dogs, which are

standard in drug development, have not been published in detail. Such studies would typically

characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the drug,

providing key parameters like Cmax, Tmax, AUC, bioavailability, and half-life. The absence of

this data in publicly accessible literature limits a thorough quantitative assessment of its

preclinical pharmacokinetics.

Clinical Pharmacokinetics
Human pharmacokinetic data is primarily derived from a Phase 2 clinical trial in patients with

idiopathic pulmonary fibrosis (IPF) and a subsequent Phase 1 trial in healthy volunteers.

Table 1: Summary of Clinical Pharmacokinetic Properties of Fezagepras Sodium
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Parameter Finding Source

Dosing

800 mg once daily,

administered orally as four 200

mg capsules.[2] Higher doses

of 1200 mg to 2400 mg daily

were evaluated in a later

Phase 1 trial.[2]

[2]

Absorption

Orally active.[1] Co-

administration with the anti-

fibrotic drug pirfenidone

resulted in reduced absorption.

[2]

[1][2]

Maximum Plasma

Concentration (Cmax)

Lower Cmax observed when

co-administered with

pirfenidone.[2]

[2]

Metabolism

Faster metabolism (shorter

half-life) when co-administered

with pirfenidone, suggesting a

drug-drug interaction.[2]

[2]

Drug-Drug Interactions

- Nintedanib: Pharmacokinetic

profile was similar when

administered alone or in

combination with nintedanib.[2]

- Pirfenidone: Co-

administration resulted in a

reduced absorption rate, lower

Cmax, and a shorter half-life of

Fezagepras.[2]

[2]

Reason for Discontinuation Interim pharmacokinetic data

from a Phase 1 multiple

ascending dose trial in healthy

volunteers led to the

discontinuation of its

development.[2] A Phase 1a

[2][3]
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trial also indicated it was

significantly inferior to Sodium

Phenylbutyrate as a nitrogen

scavenger.[3]

Pharmacodynamics
Fezagepras sodium's pharmacodynamic effects are centered on its modulation of GPR40 and

GPR84, which play roles in fibrosis and inflammation.

Mechanism of Action
Fezagepras sodium acts as a dual modulator:

GPR40 Agonist: GPR40 activation is considered protective against fibrosis.

GPR84 Antagonist/Inverse Agonist: GPR84 activity is implicated as being deleterious in

fibrotic processes.

This dual activity on "master switches" of fibrosis pathways leads to downstream anti-fibrotic

effects.[4]
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Fezagepras Sodium Mechanism of Action

G-Protein Coupled Receptors

Cellular Effects

Fezagepras Sodium

GPR40

Agonist

GPR84

Antagonist / Inverse Agonist

Anti-Fibrotic Effects

Protective Pathway Inhibition of Deleterious Pathway

Anti-Inflammatory Effects

Click to download full resolution via product page

Caption: Dual modulation of GPR40 and GPR84 by Fezagepras sodium.

In Vitro Effects
Fezagepras has demonstrated significant effects on key cellular players in fibrosis, particularly

hepatic stellate cells (HSCs).

Table 2: Summary of In Vitro Pharmacodynamic Effects
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Cell Type Treatment Effect Concentration Source

Human Hepatic

Stellate Cells

(HSCs)

TGF-β (10

ng/mL) +

Fezagepras

sodium

Inhibition of TGF-

β-activated

proliferation.

500 µM [1]

Human Hepatic

Stellate Cells

(HSCs)

Fezagepras

sodium

Dose-dependent

cell cycle arrest

at the G0/G1

phase.

250 or 500 µM [1]

Human Hepatic

Stellate Cells

(HSCs)

Fezagepras

sodium

Reduction of

intracellular ATP

levels, activation

of the

LKB1/AMPK

pathway, and

blockade of

mTOR.

Not specified [4]

The signaling pathway implicated in the anti-fibrotic action of Fezagepras in HSCs involves the

modulation of cellular energy status, leading to the inhibition of pro-fibrotic signaling.
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Fezagepras Signaling in Hepatic Stellate Cells

Fezagepras Sodium

Intracellular ATP

Reduces

LKB1

Activates (via low ATP)

AMPK

Activates

mTOR

Inhibits

Fibrosis
(HSC Activation, Proliferation)

Promotes

 

HSC Proliferation Assay Workflow

Start: Culture HSCs

Seed cells in multi-well plates

Treat with TGF-β and Fezagepras

Incubate (e.g., 24-48h)

Perform MTT Assay

Measure Absorbance

Analyze Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

